Ezatiostat

Catalog No.
S548913
CAS No.
168682-53-9
M.F
C27H35N3O6S
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ezatiostat

CAS Number

168682-53-9

Product Name

Ezatiostat

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

Molecular Formula

C27H35N3O6S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1

InChI Key

GWEJFLVSOGNLSS-WPFOTENUSA-N

SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Synonyms

ezatiotsat, gamma-Glu-S-BzCys-PhGly diethyl ester, gamma-glutamyl-S-(benzyl)cysteinyl-phenylglycine diethyl ester, T.199, Telintra, TER 199, TER-199, TLK 117, TLK 199, TLK-117, TLK-199, TLK117, TLK199

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N

Mechanism of Action

Ezatiostat works by inhibiting an enzyme called glutathione S-transferase P1-1 (GSTP1-1). GSTP1-1 plays a role in detoxifying harmful substances and protecting cells from oxidative stress. In MDS, abnormal GSTP1-1 activity has been observed. Ezatiostat is thought to target these abnormal cells by reducing their detoxification capacity and increasing their susceptibility to cell death. [1]

Preclinical Studies

Preclinical studies have shown that ezatiostat can inhibit the growth of MDS cells in laboratory models. [1] Additionally, ezatiostat has demonstrated the ability to reduce oxidative stress and increase apoptosis (programmed cell death) in MDS cells. [2]

Clinical Trials

Ezatiostat has been evaluated in several clinical trials, primarily focused on patients with MDS. These trials have shown promising results, with some patients experiencing improvements in blood cell counts and a reduction in transfusion requirements. [3, 4]

Additional Resources:

  • Ezatiostat hydrochloride for the treatment of myelodysplastic syndromes:
  • Phase 1 multicenter dose-escalation study of ezatiostat hydrochloride (TLK199 tablets), a novel glutathione analog prodrug, in patients with myelodysplastic syndrome:

Ezatiostat is a small molecule drug, also known as TLK199 or Telintra, primarily developed as an inhibitor of glutathione S-transferase P1-1 (GST P1-1). This compound is particularly notable for its role in hematopoiesis, where it stimulates the differentiation of hematopoietic progenitor cells into mature blood cells. Ezatiostat is currently under investigation for the treatment of myelodysplastic syndromes, a group of disorders caused by poorly formed or dysfunctional blood cells .

Ezatiostat works by inhibiting the enzyme GSTP1-1. This enzyme plays a role in detoxifying harmful substances in the body. By inhibiting GSTP1-1, Ezatiostat is thought to activate certain pathways that promote the growth and maturation of healthy blood cells, potentially counteracting the abnormal blood cell production seen in MDS [, ].

Ezatiostat undergoes several chemical transformations within the body. Upon administration, it is converted through a process called de-esterification into two metabolites: TLK235 and TLK236. These metabolites can further de-esterify to produce TLK117, which is the active form that exerts biological effects by inhibiting GST P1-1. The pharmacokinetic profile indicates that the elimination half-life of ezatiostat is approximately 0.20 hours, while TLK236 has a half-life of about 2.65 hours .

Ezatiostat's primary mechanism of action involves the selective inhibition of GST P1-1, which plays a critical role in cellular processes such as detoxification and apoptosis regulation. By inhibiting this enzyme, ezatiostat facilitates the activation of Jun N-terminal kinase (JNK), leading to enhanced apoptosis in malignant cells and promoting differentiation in hematopoietic progenitors. This dual action supports its therapeutic potential in treating conditions characterized by ineffective myelopoiesis, such as myelodysplastic syndromes .

The synthesis of ezatiostat involves several steps:

  • Starting Materials: The synthesis begins with amino acids and other organic compounds.
  • Formation of Peptide Bonds: The reaction includes forming amide bonds between carboxylic acids and amines to create peptide-like structures.
  • De-esterification: The final product undergoes de-esterification to yield TLK199 from its precursors.
  • Purification: The compound is typically purified using chromatography techniques to achieve the desired purity for clinical applications .

Ezatiostat has been primarily investigated for its application in treating myelodysplastic syndromes. Its ability to enhance blood cell differentiation makes it a promising candidate for addressing complications associated with these disorders. Additionally, its role in activating apoptotic pathways in cancer cells suggests potential applications in oncology beyond hematological malignancies .

Studies have shown that ezatiostat interacts specifically with GST P1-1, demonstrating a Ki value of approximately 0.4 µM, indicating strong inhibitory activity against this target enzyme. Furthermore, by disrupting the interaction between GST P1-1 and JNK, ezatiostat enhances JNK activation, which is crucial for promoting apoptosis in cancer cells .

Several compounds share similarities with ezatiostat in terms of their mechanism or target interactions. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Telintra (TLK199)Inhibits GST P1-1Prodrug form that activates to TLK117
GossypolInhibits Bcl-2 family proteinsBroad-spectrum anti-cancer activity
CurcuminInhibits various kinases including GSTsNatural compound with anti-inflammatory properties
Ethacrynic AcidInhibits GSTs and has diuretic propertiesKnown for its use as a diuretic

Ezatiostat stands out due to its specific targeting of GST P1-1 and its unique ability to promote hematopoiesis while inducing apoptosis in cancer cells .

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

529.22465702 g/mol

Monoisotopic Mass

529.22465702 g/mol

Heavy Atom Count

37

UNII

057D10I8S8

Sequence

XXX

Drug Indication

Investigated for use/treatment in myelodysplastic syndrome.

Other CAS

168682-53-9

Wikipedia

Ezatiostat

Dates

Modify: 2023-08-15
Hamilton D, Batist G: TLK-199 (Telik). IDrugs. 2005 Aug;8(8):662-9. [PMID:16044376]

Explore Compound Types